Diethyl-pythiDC

Description

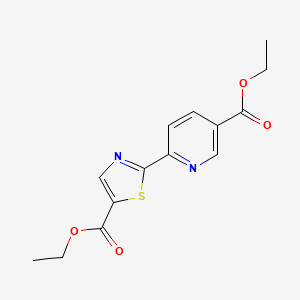

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-ethoxycarbonylpyridin-2-yl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-3-19-13(17)9-5-6-10(15-7-9)12-16-8-11(21-12)14(18)20-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMODRMOSSBWGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C2=NC=C(S2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Selective Inhibition of Collagen Prolyl 4-Hydroxylase by Diethyl-pythiDC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of Diethyl-pythiDC, a potent and selective inhibitor of collagen prolyl 4-hydroxylases (CP4Hs). This compound functions as a cell-permeable prodrug, which upon intracellular hydrolysis, releases the active inhibitor, PythiDC. PythiDC acts as a competitive inhibitor of CP4H1 with respect to its co-substrate, α-ketoglutarate (AKG), thereby preventing the hydroxylation of proline residues within procollagen chains. This inhibition disrupts the formation of stable collagen triple helices, a critical step in collagen biosynthesis. Notably, this compound circumvents the off-target effects associated with traditional CP4H inhibitors, such as iron chelation, and does not induce an iron-deficient phenotype in cultured cells. This guide provides a comprehensive overview of its mechanism, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Collagen is the most abundant protein in mammals, providing structural integrity to the extracellular matrix of connective tissues. Its synthesis is a complex process involving numerous post-translational modifications, the most crucial of which is the hydroxylation of proline residues to form 4-hydroxyproline. This reaction is catalyzed by a family of Fe(II)- and α-ketoglutarate (AKG)-dependent dioxygenases known as collagen prolyl 4-hydroxylases (CP4Hs). The resulting 4-hydroxyproline residues are essential for the thermal stability of the collagen triple helix.[1][2][3] Dysregulation of collagen synthesis, often characterized by excessive collagen deposition, is a hallmark of fibrotic diseases and cancer metastasis.[4] Consequently, CP4Hs have emerged as attractive therapeutic targets.

Ethyl 3,4-dihydroxybenzoate (EDHB) has been widely used as a CP4H inhibitor in cellular studies. However, its utility is limited by low potency, poor selectivity, and off-target effects stemming from its high affinity for iron, which can lead to cellular iron deficiency.[2] this compound has been identified as a superior alternative, offering potent and selective inhibition of CP4H activity in cells without disrupting iron homeostasis. This document serves as a technical resource for researchers investigating the therapeutic potential and biological effects of this compound.

Mechanism of Action

This compound is a prodrug designed for enhanced cellular permeability. Its lipophilic nature, conferred by the two ethyl ester groups, facilitates its passage across the cell membrane. Once inside the cell, it is believed that cellular esterases hydrolyze this compound to its active, dicarboxylic acid form, PythiDC [2-(5-carboxythiazol-2-yl)pyridine-5-carboxylic acid].

The active inhibitor, PythiDC, targets CP4Hs, with a demonstrated inhibitory effect on CP4H1. The catalytic mechanism of CP4H involves the binding of Fe(II) and AKG to the active site, followed by the procollagen substrate and O2. PythiDC acts as a competitive inhibitor with respect to the co-substrate α-ketoglutarate. Its structure likely allows it to bind to the AKG-binding pocket in the CP4H active site, preventing the binding of the natural co-substrate and thereby halting the hydroxylation of proline residues. By inhibiting this critical post-translational modification, the formation of stable, triple-helical procollagen is impeded, leading to a reduction in the secretion of mature collagen.

A key advantage of this compound is its selectivity. Unlike earlier generations of CP4H inhibitors, PythiDC has a negligible affinity for iron. Consequently, treatment with this compound at concentrations effective for CP4H inhibition does not lead to a decrease in ferritin levels or an increase in the expression of transferrin receptor (TfR) or hypoxia-inducible factor-1α (HIF-1α), all of which are indicators of cellular iron deficiency.

Quantitative Inhibitory Data

The inhibitory potency of the active form, PythiDC, has been quantified against human CP4H1. In cellular assays, this compound has been shown to be effective at concentrations that do not exhibit cytotoxicity.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| PythiDC | Human CP4H1 | In vitro enzyme assay | IC50 | 4.0 ± 0.2 µM | |

| PythiDC | Human CP4H1 | In vitro enzyme assay | Ki | 0.39 ± 0.04 µM | |

| This compound | MDA-MB-231 cells | Cytotoxicity Assay | Concentration with no observed cytotoxicity | Up to 500 µM | |

| This compound | MDA-MB-231 & HEK cells | Iron Homeostasis | Concentration with no effect on ferritin, TfR, or HIF-1α | Up to 500 µM |

Signaling Pathways and Experimental Workflows

Collagen Proline Hydroxylation Pathway

The following diagram illustrates the enzymatic reaction catalyzed by collagen prolyl 4-hydroxylase (CP4H) in the endoplasmic reticulum and the point of inhibition by PythiDC.

Caption: Inhibition of CP4H by PythiDC, which competes with α-ketoglutarate.

This compound Mechanism of Action Workflow

This diagram outlines the conversion of the prodrug this compound to its active form and its subsequent effect on collagen synthesis.

References

Diethyl-pythiDC: A Selective Inhibitor of Collagen Prolyl 4-Hydroxylase for Research in Fibrosis and Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen prolyl 4-hydroxylases (CP4Hs) are critical enzymes in collagen biosynthesis, catalyzing the formation of 4-hydroxyproline, an essential residue for the stability of the collagen triple helix.[1][2] Overproduction of collagen is a hallmark of fibrotic diseases and is implicated in cancer progression and metastasis.[1][3] Consequently, CP4Hs have emerged as a promising therapeutic target.[1] Diethyl-2-(5-carboxythiazol-2-yl)pyridine-5-carboxylate (Diethyl-pythiDC) is a cell-permeable prodrug that, upon intracellular esterase cleavage, releases its active form, pythiDC. This active metabolite is a potent and selective inhibitor of CP4H. A key advantage of this compound is its ability to inhibit collagen biosynthesis in cellular models without inducing iron deficiency, a common off-target effect of many CP4H inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction to Collagen Prolyl 4-Hydroxylase (CP4H) and Its Inhibition

Collagen, the most abundant protein in mammals, provides structural integrity to tissues. Its unique triple helical structure is critically dependent on the post-translational hydroxylation of proline residues to 4-hydroxyproline, a reaction catalyzed by CP4Hs. This hydroxylation is essential for the thermal stability of the collagen triple helix at physiological temperatures. CP4Hs are Fe(II) and α-ketoglutarate (AKG)-dependent dioxygenases located in the endoplasmic reticulum.

In pathological conditions such as fibrosis (e.g., liver cirrhosis, pulmonary fibrosis) and cancer, excessive collagen deposition leads to tissue stiffening and contributes to disease progression. In cancer, a dense collagenous extracellular matrix can promote tumor growth, invasion, and metastasis. Therefore, inhibiting CP4H activity presents a viable therapeutic strategy to mitigate these conditions.

Several small molecule inhibitors of CP4H have been developed, many of which are mimics of the cosubstrate α-ketoglutarate or act as iron chelators. However, these inhibitors often suffer from low potency, poor selectivity, and off-target effects, most notably the induction of a cellular iron-deficient phenotype. This compound was developed to overcome these limitations, offering a more selective tool for studying the biological roles of CP4H.

This compound: Mechanism of Action and Selectivity

This compound is a prodrug designed for enhanced cell permeability. Once inside the cell, it is hydrolyzed by intracellular esterases to its active dicarboxylate form, pythiDC. PythiDC acts as a competitive inhibitor of CP4H with respect to the cosubstrate α-ketoglutarate. By binding to the active site of CP4H, pythiDC prevents the hydroxylation of proline residues in procollagen chains, thereby impairing the formation of stable collagen triple helices. This leads to the retention and subsequent degradation of procollagen within the cell, reducing the amount of secreted and deposited collagen.

A significant advantage of this compound is its high selectivity for CP4H over other Fe(II) and α-ketoglutarate-dependent dioxygenases, such as the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). This selectivity is crucial because the inhibition of PHDs can lead to the stabilization of HIF-1α, a transcription factor that regulates cellular responses to hypoxia and can have confounding effects in experimental settings.

Quantitative Inhibitory Data

The inhibitory potency and selectivity of the active form of this compound (pythiDC) have been characterized in vitro. The following tables summarize the key quantitative data.

| Compound | Target | IC50 (µM) | Inhibition Type | Reference |

| pythiDC | Human CP4H1 | 4.0 ± 0.2 | Competitive with AKG | |

| This compound | Human CP4H1 | > 100 | - | |

| This compound | Human PHD2 | > 100 | - |

Table 1: In vitro inhibitory activity of pythiDC and this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro CP4H1 Inhibition Assay (Succinate-Glo™ Luminescence Assay)

This assay measures the production of succinate, a co-product of the CP4H-catalyzed hydroxylation reaction, using a luminescence-based detection method.

Materials:

-

Recombinant human CP4H1

-

Peptide substrate (e.g., (Pro-Pro-Gly)10)

-

FeSO4

-

α-ketoglutarate (AKG)

-

Ascorbate

-

Catalase

-

HEPES buffer (pH 7.4)

-

This compound or pythiDC

-

Succinate-Glo™ Reagent (Promega)

-

White 96-well or 384-well plates

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, CP4H1 enzyme, peptide substrate, FeSO4, ascorbate, and catalase.

-

Add varying concentrations of the inhibitor (pythiDC) or the prodrug (this compound) to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) on ice.

-

Initiate the reaction by adding AKG.

-

Incubate the reaction at room temperature for 1 hour.

-

Stop the reaction and add the Succinate-Glo™ Reagent according to the manufacturer's instructions.

-

Incubate for 60 minutes at room temperature to allow for the enzymatic conversion of succinate and generation of a luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (MTS Assay)

This assay assesses the effect of this compound on the viability of cells, such as the human breast cancer cell line MDA-MB-231.

Materials:

-

MDA-MB-231 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

96-well clear-bottom plates

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 4-6 hours.

-

Remove the medium and replace it with fresh medium containing varying concentrations of this compound (e.g., from 1 µM to 500 µM). Include a vehicle control.

-

Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Collagen Secretion Assay (Quantitative Western Blot)

This protocol describes the quantification of secreted type I collagen from the conditioned medium of MDA-MB-231 cells treated with this compound.

Materials:

-

MDA-MB-231 cells

-

Complete cell culture medium

-

This compound

-

L-ascorbic acid (a cofactor for CP4H)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Collagen Type I (e.g., rabbit anti-collagen I)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for western blots

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and grow to near confluence.

-

Replace the medium with fresh serum-free or low-serum medium containing L-ascorbic acid (50 µg/mL) and varying concentrations of this compound. Include a vehicle control.

-

Incubate for 24-48 hours.

-

Collect the conditioned medium and centrifuge to remove any detached cells and debris.

-

Lyse the cells in the wells with lysis buffer to determine the total protein concentration for normalization.

-

Concentrate the conditioned medium if necessary (e.g., using centrifugal filter units).

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Prepare samples of the conditioned medium for SDS-PAGE. Normalize the loading volume based on the total cellular protein content of the corresponding well.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against collagen type I overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Acquire the image using a chemiluminescent imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the secreted collagen levels to the total cellular protein content.

Signaling Pathways and Experimental Workflows

CP4H activity is embedded within a complex network of signaling pathways that regulate extracellular matrix (ECM) dynamics in both physiological and pathological contexts. This compound, by inhibiting CP4H, can modulate these pathways.

CP4H in Collagen Biosynthesis and Secretion

The canonical role of CP4H is in the post-translational modification of procollagen. Inhibition of CP4H by this compound disrupts this fundamental process.

Upstream and Downstream Signaling of CP4H in Cancer and Fibrosis

CP4H expression and activity are regulated by various signaling pathways implicated in cancer and fibrosis, and in turn, CP4H activity influences these pathways. Key upstream regulators include hypoxia-inducible factor 1-alpha (HIF-1α) and transforming growth factor-beta (TGF-β), which are often upregulated in tumors and fibrotic tissues and can increase the expression of CP4H subunits (e.g., P4HA1). Downstream, the altered ECM resulting from CP4H activity can influence cell behavior, including proliferation, migration, and differentiation, through integrin signaling and by modulating the bioavailability of growth factors sequestered in the matrix.

Experimental Workflow for Assessing this compound Efficacy

A typical workflow to evaluate the efficacy of this compound involves a series of in vitro and in vivo experiments.

Conclusion

This compound represents a valuable research tool for investigating the roles of CP4H in health and disease. Its potency, selectivity, and favorable cellular properties make it a superior alternative to older, less specific CP4H inhibitors. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in studies aimed at understanding and targeting pathological collagen deposition in fibrosis and cancer. As research in this area progresses, selective inhibitors like this compound will be instrumental in dissecting the complex biology of the extracellular matrix and developing novel therapeutic strategies.

References

The Role of Diethyl-pythiDC in Collagen Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen biosynthesis is a fundamental biological process critical for tissue structure and integrity. Its dysregulation is implicated in a range of pathologies, from fibrosis to cancer metastasis. A key enzyme in this pathway is collagen prolyl 4-hydroxylase (CP4H), which is essential for the post-translational modification and subsequent stability of collagen molecules. Diethyl-pythiDC has emerged as a potent and selective inhibitor of CP4H, offering a promising therapeutic avenue for diseases characterized by excessive collagen deposition. This technical guide provides an in-depth overview of the role of this compound in collagen biosynthesis, including its mechanism of action, quantitative effects, and detailed experimental protocols for its evaluation.

Introduction to Collagen Biosynthesis and the Role of CP4H

Collagen, the most abundant protein in mammals, undergoes a complex series of post-translational modifications to achieve its characteristic triple-helix structure and function.[1] One of the most critical modifications is the hydroxylation of proline residues to form hydroxyproline, a reaction catalyzed by collagen prolyl 4-hydroxylases (CP4Hs).[1] This hydroxylation is indispensable for the conformational stability of the collagen triple helix at physiological temperatures.[1] Dysregulation of CP4H activity and the resulting excessive collagen production are hallmarks of various fibrotic diseases and contribute to the tumor microenvironment in cancer.[2] Therefore, the inhibition of CP4H represents a key therapeutic strategy.

This compound: A Selective Inhibitor of Collagen Prolyl 4-Hydroxylase

This compound (diethyl 2-(5-carboxythiazol-2-yl)pyridine-5-carboxylate) is a cell-permeable prodrug that acts as a selective inhibitor of CP4Hs.[1] Unlike earlier generations of CP4H inhibitors, such as ethyl 3,4-dihydroxybenzoate (EDHB), this compound does not cause general toxicity or disrupt iron homeostasis, a significant advantage in therapeutic development.

Mechanism of Action

This compound functions as a prodrug, meaning its inhibitory potential is masked by esterification. Once it enters the cell, it is hydrolyzed by intracellular esterases into its active form, pythiDC. PythiDC acts as a competitive inhibitor of CP4H with respect to its co-substrate, α-ketoglutarate (AKG). By binding to the active site of CP4H, pythiDC prevents the hydroxylation of proline residues in procollagen chains. This lack of hydroxylation destabilizes the procollagen triple helix, leading to its retention within the endoplasmic reticulum and subsequent degradation, ultimately reducing the secretion of mature collagen.

Quantitative Data on the Efficacy of this compound

The inhibitory effect of this compound's active form, pythiDC, on CP4H1 has been quantified, demonstrating its potency. Furthermore, cellular assays have confirmed the reduction in secreted collagen following treatment with the prodrug this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 of pythiDC (active form) against human CP4H1 | 4.0 ± 0.2 µM | In vitro enzyme assay | |

| Effect on Secreted Type I Collagen | Significant reduction | MDA-MB-231 human breast cancer cells | |

| Cytotoxicity | No significant cytotoxicity at concentrations up to 500 µM | MDA-MB-231 human breast cancer cells | |

| Effect on Iron Homeostasis | No significant disruption | MDA-MB-231 and HEK cells |

Table 1: Quantitative effects of this compound and its active form, pythiDC.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on collagen biosynthesis.

Cell Culture and Treatment

Human breast cancer cell lines, such as MDA-MB-231, which are known to secrete high levels of collagen, are suitable for these studies.

-

Cell Culture: Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes). Once the cells reach the desired confluency (typically 70-80%), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The treatment duration can vary depending on the specific assay, but 24 to 48 hours is common for assessing collagen secretion.

Assay for Secreted Collagen by Western Blot

This protocol details the detection and semi-quantification of secreted type I collagen in the cell culture medium.

-

Sample Collection: After the treatment period, collect the conditioned medium from the cell cultures. Centrifuge the medium at 1,000 x g for 10 minutes to remove any detached cells and debris.

-

Protein Concentration: Determine the protein concentration of the cell lysates (for normalization) using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

Sample Preparation: Mix equal volumes of the conditioned medium with 2x Laemmli sample buffer. For analysis of procollagen, non-reducing and non-denaturing conditions may be preferred. For mature collagen chains, include a reducing agent (e.g., β-mercaptoethanol or DTT) and boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the proteins on a 6-8% SDS-polyacrylamide gel to resolve the high molecular weight collagen proteins.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer system is often recommended for large proteins like collagen, typically performed overnight at 4°C.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for type I collagen (e.g., anti-COL1A1) diluted in the blocking buffer, typically overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Detection: Wash the membrane again as described above. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis of the protein bands can be performed using image analysis software. Normalize the secreted collagen levels to the total protein concentration of the corresponding cell lysates.

In Vitro Collagen Prolyl 4-Hydroxylase (CP4H) Activity Assay

This assay measures the enzymatic activity of CP4H and its inhibition by compounds like pythiDC (the active form of this compound). A common method is the succinate-based assay.

-

Reaction Mixture: Prepare a reaction mixture containing purified human C-P4H1, a peptide substrate (e.g., (Pro-Pro-Gly)₁₀), FeSO₄, ascorbate, and α-ketoglutarate in a suitable buffer (e.g., Tris-HCl, pH 7.8).

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the inhibitor (pythiDC) for a defined period (e.g., 30 minutes) on ice.

-

Initiate Reaction: Initiate the hydroxylase reaction by adding the substrates and incubate at room temperature for 1 hour.

-

Succinate Detection: The hydroxylation reaction produces succinate as a byproduct. The amount of succinate can be quantified using a commercial kit, such as the Succinate-Glo™ Hydroxylase Assay, which measures luminescence proportional to the succinate concentration.

-

Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Experimental and Logical Workflows

The following diagrams illustrate the workflow for evaluating this compound and the logical relationship of its inhibitory action.

Conclusion

This compound represents a significant advancement in the development of selective inhibitors for collagen prolyl 4-hydroxylase. Its mechanism as a cell-permeable prodrug that is intracellularly converted to a potent competitive inhibitor of CP4H, coupled with its favorable safety profile of not disrupting iron homeostasis, makes it a valuable tool for research and a promising candidate for therapeutic development. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to investigate the role of this compound and other potential inhibitors of collagen biosynthesis in various pathological contexts. Further exploration of this compound and its derivatives may lead to novel treatments for fibrotic diseases and cancer.

References

A Comparative Analysis of Collagen Synthesis Inhibitors: From Broad-Spectrum Agents to the Selective Profile of Diethyl-pythiDC

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Collagen, the most abundant protein in mammals, is fundamental to the structural integrity of the extracellular matrix (ECM). Its dysregulation, however, is a hallmark of numerous pathologies, including fibrosis and cancer metastasis. Consequently, the inhibition of collagen synthesis has emerged as a critical therapeutic strategy. This technical guide provides a comprehensive overview of various collagen synthesis inhibitors, contextualizing the mechanistic advantages of Diethyl-pythiDC, a selective inhibitor of collagen prolyl 4-hydroxylase (CP4H). We delve into the mechanisms of action, comparative efficacy, and key experimental protocols relevant to the study of these inhibitors, offering a valuable resource for researchers in drug discovery and development.

Introduction: The Collagen Synthesis Pathway as a Therapeutic Target

The biosynthesis of collagen is a complex, multi-step process that begins with the transcription of procollagen genes and culminates in the formation of mature, cross-linked collagen fibrils in the extracellular space. This pathway offers several key enzymatic checkpoints for therapeutic intervention. Pathological conditions such as organ fibrosis (e.g., pulmonary, hepatic) and the desmoplastic stroma of tumors are characterized by excessive collagen deposition, which leads to tissue stiffening, organ dysfunction, and a microenvironment that promotes disease progression[1][2][3].

Key enzymatic targets for inhibiting collagen synthesis include:

-

Prolyl 4-hydroxylase (P4H): Crucial for hydroxylating proline residues, a step essential for the formation of the stable procollagen triple helix[1][4].

-

Lysyl oxidase (LOX): Catalyzes the covalent cross-linking of collagen and elastin fibers in the ECM, a final step in maturation that confers tensile strength.

-

Heat Shock Protein 47 (HSP47): A collagen-specific chaperone that plays a vital role in the proper folding and stabilization of procollagen in the endoplasmic reticulum.

Additionally, upstream signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway, are potent stimulators of procollagen gene transcription and represent a primary point of regulation and a target for inhibition.

Mechanisms of Action of Key Collagen Synthesis Inhibitors

This compound: A Selective Prolyl 4-Hydroxylase (P4H) Inhibitor

This compound, also known as 6-(5-ethoxycarbonyl-thiazol-2-yl)-nicotinic acid ethyl ester, is an inhibitor of collagen prolyl 4-hydroxylases (CP4Hs). As a member of the Fe(II)- and α-ketoglutarate (AKG)-dependent dioxygenase family, CP4H catalyzes the hydroxylation of proline residues on protocollagen strands, which is a prerequisite for the formation of the stable triple helix at body temperature.

This compound functions as a prodrug; its ester groups facilitate cellular uptake. Once inside the cell, it is likely hydrolyzed to its active dicarboxylic acid form, which acts as a competitive inhibitor with respect to the co-substrate α-ketoglutarate at the enzyme's active site. By inhibiting P4H, this compound leads to the synthesis of under-hydroxylated procollagen chains. This unstable, non-helical procollagen is retained within the endoplasmic reticulum and subsequently targeted for degradation, resulting in a significant reduction in secreted, mature collagen.

A key advantage of this compound is its selectivity and improved safety profile compared to earlier P4H inhibitors like ethyl 3,4-dihydroxybenzoate (EDHB). Studies have shown that this compound inhibits collagen biosynthesis in cancer cells at concentrations that do not induce a significant iron-deficiency phenotype, a common off-target effect of inhibitors that chelate the enzyme's essential iron cofactor. This selectivity makes it a valuable tool for research and a promising lead for clinical development in antifibrotic and antimetastatic therapies.

Other Prolyl 4-Hydroxylase (P4H) Inhibitors

The development of P4H inhibitors has been ongoing for decades. Many are structural mimics of the α-ketoglutarate co-substrate.

-

Pyridine Dicarboxylic Acids: Compounds like pyridine-2,4-dicarboxylate (2,4-PDCA) and pyridine-2,5-dicarboxylate are potent competitive inhibitors of P4H. The diethyl ester of 2,4-PDCA acts as a proinhibitor, demonstrating efficacy in intact tissue models by causing a half-maximal inhibition of hydroxyproline formation at a concentration of 10 µM.

Lysyl Oxidase (LOX) Inhibitors

The LOX family of enzymes is responsible for the final maturation step of collagen, catalyzing the oxidative deamination of lysine and hydroxylysine residues. This process forms reactive aldehydes that spontaneously cross-link, rendering collagen fibrils insoluble and structurally robust. Inhibiting LOX reduces collagen cross-linking and deposition, making the ECM more susceptible to degradation.

-

β-aminopropionitrile (BAPN): A well-known, irreversible pan-LOX inhibitor widely used in research. However, its clinical development has been hampered by a lack of specificity and potential toxicity.

-

Modern LOX Inhibitors: Newer small molecules, such as PXS-6302, have been developed as potent and specific pan-LOX inhibitors with improved drug-like properties, showing promise in ameliorating skin scarring and fibrosis in preclinical models.

HSP47 Inhibitors

HSP47 is a molecular chaperone exclusive to collagen, ensuring the proper folding and trimerization of procollagen chains within the endoplasmic reticulum. Inhibition of the HSP47-procollagen interaction prevents the formation of a stable triple helix, leading to reduced secretion of mature collagen. Small molecule inhibitors of HSP47 have been shown to suppress collagen type I expression in fibroblasts in a dose-dependent manner and may have therapeutic potential for fibrotic diseases like pulmonary fibrosis.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes publicly available quantitative data for various collagen synthesis inhibitors. It is important to note that IC₅₀ values are highly dependent on the specific assay conditions, enzyme source, and cell type used.

| Inhibitor Class | Compound | Target | Assay Type / Cell Line | IC₅₀ / Kᵢ | Reference |

| P4H Inhibitor | This compound | CP4H1 | Collagen Secretion / MDA-MB-231 Cells | Significant reduction at ≤56 µM | |

| P4H Inhibitor | Diethyl pyridine-2,4-dicarboxylate | P4H | Hydroxyproline Formation / Chick-Embryo Calvaria | EC₅₀ ≈ 10 µM | |

| P4H Inhibitor | Pyridine-2,4-dicarboxylate | P4H | in vitro enzyme assay | Kᵢ = 2 µM | |

| P4H Inhibitor | Pyridine-2,5-dicarboxylate | P4H | in vitro enzyme assay | Kᵢ = 0.8 µM | |

| HSP47 Inhibitor | HSP47 Inhibitor III | HSP47 | in vitro binding assay | IC₅₀ = 3.1 µM | |

| LOX Inhibitor | Methanesulfonylphenyl sulfone 3i | LOX | in vitro enzyme assay | IC₅₀ = 0.26 µM |

Key Experimental Protocols

Accurate evaluation of collagen synthesis inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for essential assays.

Prolyl 4-Hydroxylase (P4H) Activity Assay

This assay measures the activity of P4H by quantifying a byproduct of the hydroxylation reaction. The Succinate-Glo™ Hydroxylase Assay is a sensitive method developed for high-throughput screening.

-

Principle: P4H catalyzes the hydroxylation of proline using α-ketoglutarate as a co-substrate, producing succinate. The amount of succinate produced is measured using a coupled enzymatic reaction that generates ATP, which is then detected via a luciferase-luciferin reaction, producing a luminescent signal proportional to P4H activity.

-

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, purified P4H enzyme solution, substrate (procollagen peptide), and co-substrate solution (α-ketoglutarate, FeSO₄, ascorbate).

-

Reaction Setup: In a 96-well plate, combine the P4H enzyme, substrate, co-substrates, and varying concentrations of the test inhibitor (e.g., this compound).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the Succinate Detection Reagent. Incubate at room temperature to allow the conversion of succinate to a luminescent signal.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value.

-

Quantification of Collagen Deposition via Sirius Red Staining

Sirius Red is an anionic dye that specifically binds to the triple-helical structure of fibrillar collagens, allowing for their quantification in cell culture and tissue sections.

-

Principle: Cells are cultured and treated with inhibitors. After treatment, cells are fixed, and the deposited collagen in the extracellular matrix is stained with Picro-Sirius Red solution. The bound dye is then eluted and quantified spectrophotometrically.

-

Protocol Outline:

-

Cell Culture and Treatment: Plate cells (e.g., fibroblasts, cancer cell lines) in a multi-well plate and allow them to adhere. Treat with various concentrations of the inhibitor for a desired period (e.g., 48-72 hours).

-

Fixation: Gently wash the cell layer with PBS and fix with a suitable fixative (e.g., Kahle's fixative: 26% ethanol, 3.7% formaldehyde, 2% acetic acid) for 10-30 minutes.

-

Staining: Wash the fixed cells and stain with 0.1% Sirius Red in picric acid solution for 1 hour at room temperature.

-

Washing: Remove the staining solution and wash extensively with acidified water (e.g., 0.1 M HCl or 0.5% acetic acid) to remove unbound dye.

-

Elution: Elute the bound dye by adding a specific volume of 0.1 M NaOH solution to each well and incubating with gentle shaking until the color is completely dissolved.

-

Measurement: Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Correlate the absorbance values to the amount of collagen, often normalized to cell number or total protein content.

-

Cell Viability / Cytotoxicity Assay (MTT/WST-8 Assay)

It is crucial to assess whether the effect of an inhibitor is due to specific inhibition of collagen synthesis or general cytotoxicity. The MTT and WST-8 assays are colorimetric methods for determining cell viability.

-

Principle: Mitochondrial dehydrogenases in living, metabolically active cells reduce a tetrazolium salt (MTT or WST-8) to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.

-

Protocol Outline:

-

Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of inhibitor concentrations for the desired duration (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add the MTT or WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the insoluble purple formazan crystals. This step is not required for the WST-8 assay, as its formazan product is water-soluble.

-

Measurement: Measure the absorbance on a microplate reader (typically at 570 nm for MTT and 450 nm for WST-8).

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Signaling and Synthesis Pathways

Caption: Overview of the collagen synthesis pathway with key points of therapeutic inhibition.

Experimental Workflows

Caption: A typical workflow for screening and validating collagen synthesis inhibitors.

Conclusion and Future Directions

The inhibition of collagen synthesis remains a highly promising strategy for treating a wide array of diseases driven by fibrosis and aberrant ECM remodeling. While early inhibitors demonstrated proof-of-concept, they were often limited by off-target effects and toxicity. The development of next-generation inhibitors like this compound, which targets P4H with greater selectivity, represents a significant advancement. Its ability to effectively reduce collagen secretion without inducing iron deficiency highlights the potential of targeting specific enzymatic steps with high fidelity.

Future research should focus on:

-

Improving Bioavailability: Developing formulations and delivery systems to enhance the in vivo efficacy of promising inhibitors.

-

Combination Therapies: Exploring the synergistic potential of combining collagen synthesis inhibitors with other therapeutic modalities, such as immunotherapies in cancer.

-

Targeting Specific Collagen Types: Designing inhibitors with selectivity for isoforms of enzymes that are upregulated in specific disease states.

By leveraging the detailed mechanistic and methodological understanding outlined in this guide, researchers can accelerate the discovery and development of novel, safe, and effective antifibrotic and antimetastatic therapies.

References

- 1. What are P4HA inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are Hsp47 inhibitors and how do they work? [synapse.patsnap.com]

- 3. What are Collagen inhibitors and how do they work? [synapse.patsnap.com]

- 4. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl-pythiDC: A Technical Guide to its Discovery, Synthesis, and Application as a Selective Collagen Prolyl 4-Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl-pythiDC, a novel and selective inhibitor of collagen prolyl 4-hydroxylases (CP4Hs). This compound functions as a prodrug, releasing the active inhibitor, 2-(5-carboxythiazol-2-yl)pyridine-5-carboxylic acid (pythiDC), within the cellular environment. A significant advancement in the field, this compound overcomes a major limitation of previously utilized inhibitors, such as ethyl 3,4-dihydroxybenzoate (EDHB), by effectively inhibiting collagen biosynthesis in cultured human cells without inducing a detrimental iron-deficient phenotype.[1] This document details the discovery, mechanism of action, synthesis, and key experimental protocols related to this compound, presenting all quantitative data in structured tables and visualizing complex pathways and workflows using Graphviz diagrams.

Introduction

Collagen is a fundamental structural protein in animals, and its stability is critically dependent on the post-translational hydroxylation of proline residues, a reaction catalyzed by collagen prolyl 4-hydroxylases (CP4Hs).[1] The overproduction and excessive deposition of collagen are hallmarks of various pathological conditions, including fibrosis and cancer metastasis. Consequently, the development of potent and selective CP4H inhibitors represents a promising therapeutic strategy.

For years, ethyl 3,4-dihydroxybenzoate (EDHB) has been a widely used tool to study the effects of CP4H inhibition in cellular models. However, its utility is hampered by low potency and significant off-target effects, primarily the chelation of intracellular iron, leading to a confounding iron-deficient state.[1] The discovery of this compound, a bioavailable diester of a potent biheteroaryl dicarboxylate inhibitor, marks a significant step forward. This compound effectively reduces collagen secretion in human cell lines at concentrations that do not disrupt iron homeostasis, making it a superior probe for studying CP4H biology and a promising lead for the development of novel antifibrotic and antimetastatic agents.[1]

Discovery and Mechanism of Action

The development of this compound stemmed from a screen of biheteroaryl dicarboxylates designed to mimic the binding of the α-ketoglutarate (AKG) co-substrate to the active site of CP4H. The active form of the inhibitor, pythiDC, was identified as a potent inhibitor of human CP4H1.[1]

Prodrug Strategy

PythiDC itself has limited cell permeability. To overcome this, it was converted into its diethyl ester prodrug, this compound. The ester groups mask the charged carboxylate moieties, increasing the compound's lipophilicity and facilitating its passage across the cell membrane. Once inside the cell, endogenous esterases are believed to hydrolyze the ester groups, releasing the active dicarboxylic acid, pythiDC. This intracellular activation is supported by the observation that this compound itself does not inhibit CP4H1 in vitro at concentrations up to 100 µM.

Selective Inhibition of CP4H

PythiDC acts as a competitive inhibitor with respect to the α-ketoglutarate co-substrate. A key advantage of pythiDC, and by extension this compound, is its significantly reduced affinity for iron compared to earlier bipyridine-based inhibitors. This selectivity is crucial for its utility in cellular studies, as it avoids the off-target effects of iron chelation. In cellular assays, treatment with this compound at concentrations as high as 500 µM did not induce the iron-deficient phenotype characterized by the upregulation of transferrin receptor (TfR) and hypoxia-inducible factor-1α (HIF-1α), or the downregulation of ferritin, which is observed with EDHB treatment.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active form, pythiDC.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 6-(5-Ethoxycarbonyl-thiazol-2-yl)-nicotinic acid ethyl ester | |

| CAS Number | 1821370-70-0 | |

| Molecular Formula | C14H14N2O4S | |

| Molecular Weight | 306.34 g/mol | |

| Calculated logP | Conducive for cellular uptake (exact value in supplementary information of the primary reference) |

Table 2: In Vitro Inhibition of Human CP4H1 by pythiDC

| Parameter | Value | Notes | Reference |

| IC50 | (4.0 ± 0.2) µM | Dose-response experiments. | |

| Ki | (0.39 ± 0.04) µM | Lineweaver-Burke analysis, competitive inhibition with respect to α-ketoglutarate. |

Table 3: In Vitro Activity of Related Biheteroaryl Dicarboxylates against Human CP4H1

| Compound | IC50 (µM) | Reference |

| pyimDC | (2.6 ± 0.1) | |

| pyoxDC | (33 ± 8) |

Synthesis of this compound

The synthesis of this compound is achieved through a palladium-catalyzed direct arylation reaction. While the detailed, step-by-step protocol from the original publication is not fully available in the public domain, the general strategy involves the coupling of a functionalized pyridine with a thiazole derivative.

A critical aspect of the synthesis of the pythiDC core is the choice of the carboxylic acid additive in the palladium-catalyzed reaction. Standard conditions using pivalic acid resulted in very low yields. The use of 1-adamantanecarboxylic acid was found to significantly improve the yield of the desired biheteroaryl dicarboxylate.

The final step in the synthesis of this compound is the esterification of the dicarboxylic acid pythiDC.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Viability (MTS) Assay

This protocol is used to assess the cytotoxicity of this compound.

-

Plate MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well.

-

Allow cells to adhere for 4 hours.

-

Remove the medium and add fresh medium containing varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.

-

Incubate the cells at 37°C for 24 hours.

-

Remove the treatment medium and wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Add MTS reagent (at a 1:5 ratio with fresh medium) to each well.

-

Incubate at 37°C for 2 hours.

-

Measure the absorbance at 490 nm using a plate reader.

-

Normalize the results to a positive control (e.g., a cytotoxic agent) and a negative control (vehicle-treated cells) to determine the percentage of viable cells.

Western Blot Analysis for Iron Deficiency Markers

This protocol is used to determine if this compound induces an iron-deficient phenotype.

-

Treat MDA-MB-231 or HEK cells with this compound at various concentrations for a specified period (e.g., 24-48 hours). Include EDHB as a positive control for iron deficiency.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against transferrin receptor (TfR), HIF-1α, and ferritin. A loading control antibody (e.g., β-actin) should also be used.

-

Incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Analyze the band intensities to determine the relative protein levels.

Analysis of Collagen Secretion

This protocol is used to assess the inhibitory effect of this compound on collagen production.

-

Culture MDA-MB-231 cells, which are known to secrete high levels of collagen.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Collect the cell culture medium.

-

Analyze the amount of secreted type I collagen in the medium using an ELISA kit or by Western blot analysis.

-

Normalize the amount of secreted collagen to the total cell number or total protein content of the cell lysate.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

References

An In-depth Technical Guide on the Effects of Diethyl-pythiDC on Extracellular Matrix Remodeling

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the mechanism of action, quantitative effects, and relevant experimental protocols for studying Diethyl-pythiDC, a selective inhibitor of collagen prolyl 4-hydroxylase, and its impact on extracellular matrix (ECM) remodeling.

Introduction to this compound and Extracellular Matrix Remodeling

The extracellular matrix (ECM) is a dynamic, non-cellular network of macromolecules that provides structural and biochemical support to surrounding cells.[1] The remodeling of the ECM is a critical process in development, tissue repair, and various pathological conditions such as fibrosis and cancer.[1][2] A key component of the ECM is collagen, the most abundant protein in mammals, which provides tensile strength to tissues.[1][3] The stability and proper formation of collagen fibrils are dependent on the post-translational hydroxylation of proline residues, a reaction catalyzed by collagen prolyl 4-hydroxylases (CP4Hs).

Dysregulation of collagen production and deposition is a hallmark of fibrotic diseases and can contribute to cancer progression. Consequently, the enzymes involved in collagen synthesis, such as CP4Hs, are significant therapeutic targets. This compound is a selective inhibitor of CP4Hs. It serves as a prodrug that, once inside the cell, is hydrolyzed to its active form, which inhibits CP4H activity, thereby reducing collagen secretion and stability. Notably, this compound is distinguished from other CP4H inhibitors by its ability to inhibit collagen synthesis at concentrations that do not induce a cellular iron deficiency response.

Mechanism of Action of this compound

This compound is a cell-permeable diethyl ester. Its lipophilic nature, as indicated by its logP value, allows for efficient cellular uptake. Once inside the cell, it is presumed that cellular esterases hydrolyze the diethyl ester to its active dicarboxylate form. This active form inhibits collagen prolyl 4-hydroxylase (CP4H), an Fe(II)- and α-ketoglutarate-dependent dioxygenase. CP4H is essential for the hydroxylation of proline residues within procollagen chains, a critical step for the formation of the stable collagen triple helix. By inhibiting CP4H, this compound effectively reduces the amount of stable, secreted collagen, thereby impacting ECM deposition. A key advantage of this compound is its selectivity; it inhibits CP4H without significantly affecting other prolyl hydroxylases, such as those involved in the HIF-1α pathway, thus avoiding off-target effects like iron chelation.

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on collagen production, cell viability, and in vivo tumor growth.

Table 1: Effect of this compound on Collagen I Production

| Cell Line | Treatment | Concentration | Reduction in Collagen I | Citation |

|---|---|---|---|---|

| IntClust-2 | This compound | Not Specified | 10% to 40% | |

| Non-IntClust-2 | This compound | Not Specified | < 5% |

Data derived from in vitro cell culture experiments.

Table 2: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Compound | IC50 (µM) | Citation |

|---|---|---|---|

| IntClust-2 | This compound | < 0.7 | |

| Non-IntClust-2 | This compound | > Highest Concentration Tested | |

| Control | This compound | > Highest Concentration Tested |

IC50 values were calculated based on cell viability assays.

Table 3: In Vivo Efficacy of this compound in a Colorectal Cancer (CRC) Patient-Derived Xenograft (PDX) Model

| Treatment Group | Dosage | Outcome | Downstream Effect | Citation |

|---|---|---|---|---|

| Control | Vehicle | - | - | |

| This compound | 100 mg/kg | Inhibited tumor growth | Decreased MMP1 levels |

This study highlights the potential of this compound as an anti-cancer therapeutic through its effects on the tumor microenvironment.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on ECM remodeling.

Cell Culture and Drug Treatment

This protocol is foundational for in vitro studies of this compound.

-

Cell Lines: MDA-MB-231 (human breast cancer), HEK cells, or other relevant cell lines known to produce significant amounts of collagen.

-

Culture Medium: Standard culture medium appropriate for the cell line (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).

-

Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Western Blotting for Secreted Collagen and Cellular Proteins

This protocol is used to quantify the amount of secreted collagen and assess the levels of intracellular proteins.

-

Sample Collection:

-

Conditioned Medium: Collect the culture medium from treated and control cells. Centrifuge to remove any detached cells and debris. The supernatant contains the secreted proteins.

-

Cell Lysates: Wash the cells with ice-cold PBS, then lyse the cells in RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. The supernatant is the cell lysate.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

For secreted collagen, equal volumes of conditioned medium are typically loaded.

-

For cellular proteins, load equal amounts of protein (e.g., 20-30 µg) from each cell lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Type I Collagen, CP4H1, HIF-1α, Ferritin, or β-actin (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot and perform densitometry analysis to quantify protein levels.

-

Figure 2: Western blotting experimental workflow.

Cell Viability Assay (MTS/MTT Assay)

This assay is used to determine the cytotoxic effects of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and controls (vehicle and no treatment).

-

Incubation: Incubate for the desired time period (e.g., 72 hours).

-

Assay:

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

If using MTT, add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells. Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Collagen Quantification by Picrosirius Red Staining

This method is used to quantify total collagen deposition in cell culture.

-

Cell Culture and Treatment: Culture and treat cells as described in section 4.1 in multi-well plates.

-

Fixation: After treatment, gently wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes.

-

Staining:

-

Wash the fixed cells with distilled water.

-

Stain with Picrosirius Red solution for 1 hour at room temperature.

-

Aspirate the staining solution and wash the wells multiple times with 0.1 M HCl or acidified water to remove unbound dye.

-

-

Elution and Quantification:

-

Elute the bound dye with a known volume of 0.1 M NaOH.

-

Transfer the colored solution to a new 96-well plate.

-

Measure the absorbance at a wavelength between 530-550 nm.

-

-

Normalization: The absorbance values can be normalized to cell number, determined in a parallel plate, to report collagen deposition per cell.

In Vivo Xenograft Studies

This protocol provides a general framework for assessing the in vivo efficacy of this compound.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., CRC PDX fragments or a cultured cell line) into the flank of the mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule.

-

Endpoint: Continue treatment and monitoring until a predefined endpoint is reached (e.g., tumor volume limit, study duration).

-

Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight and volume. The tumors can then be processed for further analysis, such as immunohistochemistry for ECM proteins or western blotting for downstream targets like MMP1.

Signaling Pathways Associated with ECM Remodeling

The process of ECM remodeling and fibrosis is regulated by a complex network of signaling pathways. While this compound directly targets collagen synthesis, its downstream effects can intersect with these pathways.

A central player in fibrosis is the Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β binds to its receptors on the cell surface, leading to the phosphorylation and activation of Smad transcription factors. Activated Smads translocate to the nucleus and induce the expression of pro-fibrotic genes, including various collagens and other ECM components.

Another relevant pathway is the Hippo signaling pathway , with its downstream effectors YAP and TAZ. This pathway is sensitive to mechanical cues from the ECM. Increased ECM stiffness can activate YAP/TAZ, which then promotes the expression of pro-fibrotic genes.

The degradation of the ECM is primarily mediated by Matrix Metalloproteinases (MMPs) , a family of zinc-dependent endopeptidases. The activity of MMPs is tightly regulated by their endogenous inhibitors, the Tissue Inhibitors of Metalloproteinases (TIMPs) . An imbalance between MMPs and TIMPs can lead to excessive ECM deposition or degradation. Research has shown that inhibiting P4HA1 with this compound can lead to a decrease in the downstream target MMP1, suggesting a link between collagen synthesis and ECM degradation pathways.

Figure 3: Key signaling pathways in ECM remodeling.

Conclusion

This compound represents a promising therapeutic agent for diseases characterized by excessive collagen deposition, such as fibrosis and certain cancers. Its selectivity for collagen prolyl 4-hydroxylase allows for the targeted inhibition of collagen synthesis without the off-target effects associated with broader-spectrum inhibitors. The data presented in this guide demonstrate its efficacy in reducing collagen production in vitro and inhibiting tumor growth in vivo. The detailed protocols provided herein offer a comprehensive framework for researchers to further investigate the effects of this compound and other modulators of extracellular matrix remodeling. Further research into the broader impacts of this compound on the complex signaling networks governing ECM homeostasis will be crucial for its clinical development.

References

- 1. The Extracellular Matrix: Its Composition, Function, Remodeling, and Role in Tumorigenesis [mdpi.com]

- 2. Remodelling the extracellular matrix in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for the visualization and analysis of extracellular matrix protein structure and degradation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Fibrosis with Diethyl-pythiDC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key enzyme in collagen biosynthesis, collagen prolyl 4-hydroxylase (CP4H), represents a promising therapeutic target for anti-fibrotic therapies. This technical guide provides an in-depth overview of Diethyl-pythiDC, a potent and selective inhibitor of CP4H. We will explore its mechanism of action, present available quantitative data on its cellular effects, provide detailed experimental protocols for its investigation, and illustrate its role within the broader context of fibrotic signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound in fibrosis.

Introduction to this compound and its Target: Collagen Prolyl 4-Hydroxylase (CP4H)

Collagen is the most abundant protein in mammals, providing structural integrity to tissues. Its stability is critically dependent on the post-translational hydroxylation of proline residues to 4-hydroxyproline, a reaction catalyzed by collagen prolyl 4-hydroxylases (CP4Hs). In fibrotic diseases, the overproduction and excessive deposition of collagen are central pathological features. Therefore, inhibiting CP4H activity presents a logical therapeutic strategy to mitigate fibrosis.

This compound is a cell-permeable diester of a potent CP4H inhibitor. Its design as a diester enhances its cellular uptake, where it is presumably hydrolyzed to its active dicarboxylate form. A key advantage of this compound is its high selectivity for CP4H over other iron-dependent dioxygenases, thereby minimizing off-target effects such as the disruption of iron homeostasis, a common issue with less selective inhibitors.

Mechanism of Action of this compound

This compound acts as a selective inhibitor of collagen prolyl 4-hydroxylase (CP4H). By blocking the catalytic activity of CP4H, this compound prevents the hydroxylation of proline residues within procollagen chains. This lack of hydroxylation destabilizes the collagen triple helix, leading to its retention within the endoplasmic reticulum and subsequent degradation. The net result is a significant reduction in the secretion of mature, stable collagen into the extracellular space, thereby directly addressing the hallmark of fibrosis.

The following diagram illustrates the proposed mechanism of action:

Quantitative Data on the Effects of this compound

The following tables summarize the reported quantitative effects of this compound on cellular phenotypes in MDA-MB-231 and HEK cells.

Table 1: Effect of this compound on Collagen Secretion in MDA-MB-231 Cells

| Treatment | Concentration (µM) | Reduction in Secreted Collagen |

| This compound | Not specified | Significant |

Table 2: Effect of this compound on Iron Homeostasis Markers

| Cell Line | Treatment | Concentration (µM) | Ferritin Levels | Transferrin Receptor (TfR) Levels | HIF-1α Levels |

| MDA-MB-231 | This compound | Up to 500 | No significant change | No significant change | No significant change |

| HEK | This compound | Not specified | No significant change | No significant change | No significant change |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound.

Cell Culture

-

Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and HEK293T (human embryonic kidney) cells are suitable for these studies.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Collagen Secretion Assay

-

Cell Seeding: Plate MDA-MB-231 cells in a 6-well plate at a density that allows for sub-confluency at the end of the experiment.

-

Treatment: After cell adherence, replace the medium with fresh culture medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Conditioned Media Collection: After 24-48 hours of incubation, collect the conditioned media.

-

Collagen Precipitation: Precipitate collagen from the conditioned media using a suitable method, such as ammonium sulfate precipitation.

-

Quantification: Analyze the precipitated collagen by SDS-PAGE followed by Western blotting using an anti-collagen type I antibody. Densitometry can be used for quantification.

Western Blotting for Iron Homeostasis Markers

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against Ferritin, Transferrin Receptor (TfR), and HIF-1α.

-

Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram outlines the general experimental workflow:

Diethyl-pythiDC: A Targeted Approach to Inhibit Cancer Cell Metastasis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Cancer metastasis, the spread of cancer cells from the primary tumor to distant organs, is the primary cause of mortality in cancer patients. The extracellular matrix (ECM), a complex network of proteins and other molecules, plays a pivotal role in tumor progression and metastasis. Collagen, the most abundant protein in the ECM, provides structural support to tissues. However, its overproduction and modification can create "highways" for cancer cells to migrate and invade surrounding tissues. An enzyme central to this process is collagen prolyl 4-hydroxylase (CP4H), which is essential for the stability of collagen fibers.[1] Diethyl-pythiDC has emerged as a selective inhibitor of CP4H, presenting a promising therapeutic strategy to disrupt the metastatic cascade. This technical guide provides an in-depth overview of this compound's impact on cancer cell metastasis, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-metastatic potential of this compound.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HS578T | Breast Cancer | Cell Viability | < 0.7 | [2] |

| ZR-75-1 | Breast Cancer | Cell Viability | > 0.7 | [2] |

| MDA-MB-231 | Breast Cancer | Cytotoxicity | Non-toxic up to 500 µM | [3][4] |

Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability. The half-maximal inhibitory concentration (IC50) for cell viability was determined in different breast cancer cell lines. Notably, this compound showed potent effects in the HS578T cell line.

| Animal Model | Cancer Type | Treatment Dose | Outcome | Reference |

| Mouse Xenograft (HS578T cells) | Breast Cancer | 100 mg/kg/week (intraperitoneal) | Significantly reduced tumor growth (~70% reduction in tumor volume) | |

| Mouse Xenograft (ZR-75-1 cells) | Breast Cancer | 100 mg/kg/week (intraperitoneal) | Slight decrease in tumor growth | |

| Colorectal Cancer PDX Model | Colorectal Cancer | 100 mg/kg | Inhibited tumor growth and decreased MMP1 levels |

Table 2: In Vivo Efficacy of this compound. this compound has demonstrated significant anti-tumor activity in preclinical mouse models of breast and colorectal cancer.

Core Mechanism: Inhibition of Collagen Prolyl 4-Hydroxylase

This compound functions as a potent and selective inhibitor of collagen prolyl 4-hydroxylase (CP4H). This enzyme is critical for the post-translational hydroxylation of proline residues within procollagen chains, a step that is essential for the formation of stable, triple-helical collagen molecules. By inhibiting CP4H, this compound effectively reduces the secretion of mature collagen by cancer cells. This disruption of the tumor microenvironment is believed to be a key mechanism underlying its anti-metastatic effects. Unlike some other P4H inhibitors, this compound does not appear to cause iron deficiency at effective concentrations, making it a more favorable candidate for therapeutic development.

Signaling Pathways Modulated by this compound

The inhibition of CP4H by this compound initiates a cascade of downstream signaling events that ultimately impair cancer cell metastasis. A key pathway involves the Hippo signaling network and its downstream effector, Yes-associated protein (YAP).

Figure 1: Proposed Signaling Pathway of this compound in Cancer Metastasis.

Recent studies suggest a direct link between CP4H and the transcriptional co-activator YAP. CP4H can hydroxylate YAP, preventing its degradation and thereby promoting its oncogenic activity. Activated YAP translocates to the nucleus, where it complexes with TEAD transcription factors to drive the expression of genes involved in cell proliferation and invasion, including Matrix Metalloproteinases (MMPs). MMPs are enzymes that degrade the ECM, facilitating cancer cell invasion and metastasis. By inhibiting CP4H, this compound is hypothesized to decrease YAP stability and subsequently reduce the expression of downstream targets like MMP1, thereby impeding the metastatic process.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on cancer cell metastasis.

In Vitro Transwell Migration and Invasion Assay

This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.

Figure 2: Workflow for Transwell Migration and Invasion Assay.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HS578T)

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

Crystal Violet staining solution

-

Cotton swabs

-

Microscope

Protocol:

-

(For Invasion Assay Only): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat the upper surface of the transwell inserts. Incubate at 37°C for at least 1 hour to allow for gelation.

-

Culture cancer cells to ~80% confluency.

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of each transwell insert.

-

Add this compound to the upper chamber at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).

-

Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated/invaded cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of stained cells in several random fields of view under a microscope.

-

Quantify the results as the percentage of migrated/invaded cells relative to the control.

In Vivo Xenograft Metastasis Model

This model assesses the effect of this compound on tumor growth and metastasis in a living organism.

Figure 3: Workflow for In Vivo Xenograft Metastasis Model.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

Cancer cell lines (e.g., HS578T)

-

This compound

-

Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

-

Calipers

-

Surgical tools

-

Formalin and paraffin for tissue processing

Protocol:

-

Subcutaneously inject 1 x 10^6 cancer cells (e.g., HS578T) into the flank of each immunodeficient mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into two groups: a treatment group and a vehicle control group.

-

Prepare the this compound solution in the vehicle at a concentration suitable for intraperitoneal (i.p.) injection.

-

Administer this compound (100 mg/kg) or the vehicle control to the respective groups once a week via i.p. injection.

-

Measure tumor dimensions with calipers and calculate tumor volume weekly. Monitor the body weight of the mice as a measure of toxicity.

-

After a predetermined period (e.g., 4 weeks), euthanize the mice.

-

Carefully resect the primary tumors and lungs.

-

Measure the final tumor volume and weight.

-

Fix the lungs in formalin, embed in paraffin, and section for histological analysis.

-

Count the number of metastatic nodules on the lung surface and in histological sections.

-

The primary tumors can be processed for further analysis, such as immunohistochemistry for MMP1 expression, to confirm the mechanism of action.

Conclusion

This compound represents a targeted therapeutic strategy with the potential to significantly impact cancer cell metastasis. By selectively inhibiting collagen prolyl 4-hydroxylase, it disrupts the tumor microenvironment and modulates key signaling pathways involved in cell invasion. The quantitative data from in vitro and in vivo studies are promising, demonstrating a reduction in tumor growth and metastatic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds. Further research is warranted to translate these preclinical findings into effective clinical therapies for patients with metastatic cancer.

References